BenchChemオンラインストアへようこそ!

4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid

Drug-likeness Lipophilicity ADME

4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid (CAS 920986-82-9) is a synthetic small molecule (C₁₉H₁₄N₂O₄, MW 334.33 g/mol) that combines a benzoic acid moiety with a 3-(phenylcarbamoyl)pyridin-2-yl ether scaffold. The compound presents a unique three-ring architecture with an ether bridge linking the benzoic acid and the phenylcarbamoyl-substituted pyridine, and is primarily utilized as a versatile building block in medicinal chemistry and drug discovery research.

Molecular Formula C19H14N2O4
Molecular Weight 334.3 g/mol
CAS No. 920986-82-9
Cat. No. B12619896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid
CAS920986-82-9
Molecular FormulaC19H14N2O4
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C19H14N2O4/c22-17(21-14-5-2-1-3-6-14)16-7-4-12-20-18(16)25-15-10-8-13(9-11-15)19(23)24/h1-12H,(H,21,22)(H,23,24)
InChIKeyHPKMHXSERLAQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid (CAS 920986-82-9) – Procurement-Relevant Physicochemical and Structural Profile


4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid (CAS 920986-82-9) is a synthetic small molecule (C₁₉H₁₄N₂O₄, MW 334.33 g/mol) that combines a benzoic acid moiety with a 3-(phenylcarbamoyl)pyridin-2-yl ether scaffold . The compound presents a unique three-ring architecture with an ether bridge linking the benzoic acid and the phenylcarbamoyl-substituted pyridine, and is primarily utilized as a versatile building block in medicinal chemistry and drug discovery research [1]. Its calculated lipophilicity (LogP 2.21) and topological polar surface area (PSA 88.52 Ų) suggest a favorable balance between membrane permeability and aqueous solubility, positioning it within oral drug-like chemical space .

Why 4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid Is Not Interchangeable with Common Analogs


Despite sharing a benzoic acid core with several commercially available analogs, 4-{[3-(phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid cannot be simply replaced by 4-(pyridin-2-yloxy)benzoic acid, 4-(phenylcarbamoyl)benzoic acid, or 2-(pyridin-2-ylcarbamoyl)benzoic acid. Each comparator lacks critical structural features that are simultaneously present in the target compound: (i) the ether linkage to a pyridine ring bearing a phenylcarbamoyl substituent at the 3-position, which establishes a distinct hydrogen‑bond donor/acceptor network and conformational landscape; and (ii) the specific spatial arrangement that places the carboxylic acid, pyridine nitrogen, and amide NH in a geometry conducive to bidentate or tridentate metal coordination and target engagement [1]. These structural differences translate into quantifiable divergence in lipophilicity (ΔLogP up to 0.47), polar surface area (ΔPSA up to 29.1 Ų), and molecular weight (ΔMW up to 119.1 g/mol), all of which directly influence solubility, permeability, and off‑target promiscuity, making generic substitution scientifically unjustified without experimental validation .

Quantitative Differentiation Guide for 4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid Against Key Analogs


Lipophilicity (LogP) Comparison: Balanced Hydrophobicity vs. High‑LogP Analog

The target compound exhibits a calculated LogP of 2.21, which is 0.36 log units lower than 4-(pyridin-2-yloxy)benzoic acid (LogP 2.57) and 0.21 log units lower than 2-(pyridin-2-ylcarbamoyl)benzoic acid (LogP 2.42), yet 0.11 log units higher than 4-(phenylcarbamoyl)benzoic acid (LogP 2.10) . A LogP of 2.21 falls within the optimal range (1–3) for oral bioavailability, whereas LogP > 2.5 is associated with increased metabolic clearance and promiscuity risks [1].

Drug-likeness Lipophilicity ADME

Polar Surface Area (PSA) Differentiation: Enhanced Hydrogen‑Bonding Capacity vs. Simpler Analogs

The target compound has a topological PSA of 88.52 Ų, which is 29.1 Ų higher than 4-(pyridin-2-yloxy)benzoic acid (PSA 59.42 Ų) and 22.1 Ų higher than 4-(phenylcarbamoyl)benzoic acid (PSA 66.4 Ų) . PSA values above 75 Ų are empirically correlated with reduced CNS penetration but improved aqueous solubility and lower hERG liability, whereas PSA below 75 Ų often favors CNS exposure and may increase off‑target binding to aminergic receptors [1].

Polar surface area Permeability Drug design

Molecular Weight and Size Distinction: Fragments vs. Full‑Sized Ligand Scaffold

With a molecular weight of 334.33 g/mol, the target compound is 119.1 g/mol heavier than 4-(pyridin-2-yloxy)benzoic acid (MW 215.20 g/mol) and 93.1 g/mol heavier than 4-(phenylcarbamoyl)benzoic acid (MW 241.24 g/mol) . The lower‑MW analogs qualify as fragment‑sized molecules (MW <250 Da) suitable for fragment‑based screening, whereas the target compound is a lead‑like scaffold (250 < MW < 350 Da) that can directly enter hit‑to‑lead campaigns without fragment growth iterations, saving synthesis and optimization time [1].

Molecular weight Lead-likeness Fragment-based drug design

Synthetic Accessibility and Yield Benchmark: Advantage Over Carbamate‑Linked Congeners

While direct synthetic yield data for the target compound are not publicly available in peer‑reviewed literature, the structurally related 4-((phenylcarbamoyl)oxy)benzoic acid (carbamate analog) has been reported in a 3‑step synthesis with overall yields of 76–90% [1]. The target compound’s ether linkage, formed via nucleophilic aromatic substitution or Ullmann‑type coupling, is generally considered more hydrolytically stable and synthetically robust than the carbamate bond, which is susceptible to both acidic and basic cleavage [2]. This implies that production scale‑up and long‑term storage of the target compound are less problematic than for the carbamate‑linked counterpart.

Synthetic chemistry Yield Building block procurement

Optimal Application Scenarios for 4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid Procurement


Peripherally Restricted Anti‑Inflammatory or Metabolic Disease Lead Generation

The compound’s PSA of 88.52 Ų and LogP of 2.21, as quantified in Section 3, position it for programs where CNS exclusion is beneficial (e.g., inflammatory bowel disease, non‑alcoholic steatohepatitis). Procurement enables direct SAR exploration around the benzoic acid and phenylcarbamoyl moieties without the CNS‑penetrant risk associated with lower‑PSA analogs such as 4-(pyridin-2-yloxy)benzoic acid (PSA 59.42 Ų).

Lead‑Like Scaffold for Fragment‑to‑Lead Acceleration

Unlike the fragment‑sized comparators (MW 215–241 g/mol), the target compound (MW 334.33 g/mol) enters directly at the lead‑like stage, bypassing fragment elaboration. This offers procurement value for medicinal chemistry groups aiming to compress hit‑to‑lead timelines, particularly in kinase or protease inhibitor programs where the phenylcarbamoyl pyridine motif provides a privileged hinge‑binding or catalytic residue‑interacting fragment. [1]

Bidentate Metal‑Chelating Building Block for PROTAC and Molecular Glue Design

The carboxylic acid and 2‑oxypyridine nitrogen form a pre‑organized bidentate metal‑binding motif, while the phenylcarbamoyl NH extends additional hydrogen‑bonding capacity. This geometry is absent in 4-(phenylcarbamoyl)benzoic acid (no pyridine nitrogen) and in 4-(pyridin-2-yloxy)benzoic acid (no phenylcarbamoyl NH). The target compound is thus a superior starting point for designing E3 ligase ligands (e.g., VHL or CRBN mimics) that require a precise chelation angle and hydrogen‑bond pattern. [2]

Hydrolytically Stable Chemical Probe Synthesis

The ether linkage of the target compound confers superior hydrolytic stability relative to the carbamate‑linked 4-((phenylcarbamoyl)oxy)benzoic acid (synthesized in 76–90% yield). This stability advantage is critical when designing chemical probes for long‑duration cellular assays (24–72 h) or in vivo pharmacokinetic studies, where carbamate degradation could produce artifacts or inactive metabolites. Procurement of the ether‑linked scaffold thus supports more reliable target engagement and PK/PD studies. [3]

Quote Request

Request a Quote for 4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.